N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
Overview
Description
Thiourea derivatives are a class of organic compounds known for their versatile chemical properties and wide range of applications in medicinal chemistry, agriculture, and material science. They exhibit a variety of biological activities, including fungicidal, herbicidal, and anticancer properties. The compound belongs to this class, suggesting its potential for diverse chemical and biological applications.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, studies have explored the synthesis of various thiourea derivatives by reacting different isothiocyanates with amines under controlled conditions to yield compounds with specific structural features (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which significantly influences their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization. For instance, the crystal structure of certain thiourea derivatives has been determined, revealing insights into their molecular geometry and intermolecular interactions (Yusof et al., 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cyclizations, substitutions, and additions, owing to the reactive nature of the thiourea group. These reactions can be utilized to synthesize a wide range of compounds with potential biological activities (Smith et al., 2013).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various fields. For example, the solubility in different solvents can affect its use in pharmaceutical formulations (Hu et al., 2008).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a significant role in their chemical and biological activities. These properties are essential for designing thiourea derivatives as potential drugs or agrochemicals (Fazylov et al., 2016).
Scientific Research Applications
Directed Lithiation and Synthetic Utility
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows its utility in organic synthesis. Through directed lithiation, this compound can be doubly lithiated, enabling reactions with various electrophiles to yield a wide range of substituted products. This demonstrates its role as a versatile reagent in the synthesis of complex organic molecules (Smith et al., 2013).
Hypotensive Activity
The hypotensive activity of novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was explored, indicating the compound's potential in developing new therapeutic agents for managing blood pressure (Fazylov et al., 2016).
Copper(II) Complex Formation
A study on the oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea resulted in the synthesis of new copper(II) complexes. These complexes were characterized, showing potential applications in the field of coordination chemistry and possibly catalysis (Tadjarodi et al., 2007).
Antimicrobial and Antioxidant Activities
New approaches for synthesizing thiazoles and their fused derivatives with antimicrobial activities were explored, highlighting the compound's foundational role in developing new antimicrobial agents. Some derivatives demonstrated significant in vitro activity against bacterial and fungal pathogens (Wardkhan et al., 2008).
Anti-Proliferative Activity and Tumor Cell Selectivity
The compound 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) showed pronounced anti-proliferative activity with high tumor cell selectivity. This suggests its utility in developing novel anticancer agents targeting specific tumor cell types (Thomas et al., 2017).
properties
IUPAC Name |
1-(4-butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-4-5-16-6-10-18(11-7-16)22-20(24)21-15-14-17-8-12-19(23-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOUOVUEUCXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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